molecular formula C9H10ClNO2 B1362473 2-Chloro-N-(4-methoxyphenyl)acetamide CAS No. 22303-36-2

2-Chloro-N-(4-methoxyphenyl)acetamide

Cat. No. B1362473
CAS RN: 22303-36-2
M. Wt: 199.63 g/mol
InChI Key: RLUUKMWWYRMCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09433618B2

Procedure details

A mixture of 4-methoxyaniline (5.00 g, 40.6 mmol), chloroacetic acid (8.6 g, 91.5 mmol), EDCI (12.0 g, 61.2 mmol), HOBT (8.4 g, 61.3 mmol) and NMM (13 mL, 122 mmol) in anhydrous CH2Cl2 (50 mL) was stirred at 30° C. for 3 hours. The mixture was quenched with ice water, and then extracted with CH2Cl2 (30 mL×2). The combined organic layers were washed with brine (30 mL), dried over Na2SO4, filtered and concentrated to give the crude product, which was purified by silica gel column (PE/EtOAc=5/1) to give the product (1.60 g, yield 20%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[Cl:10][CH2:11][C:12](O)=[O:13].CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1>C(Cl)Cl>[Cl:10][CH2:11][C:12]([NH:7][C:6]1[CH:8]=[CH:9][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
Quantity
8.6 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
8.4 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
13 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred at 30° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (30 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column (PE/EtOAc=5/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC(=O)NC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.